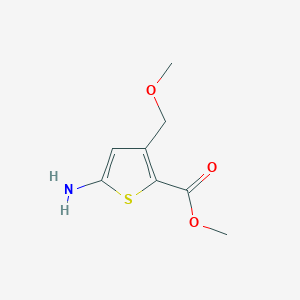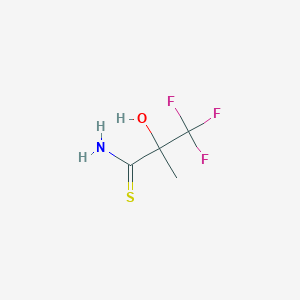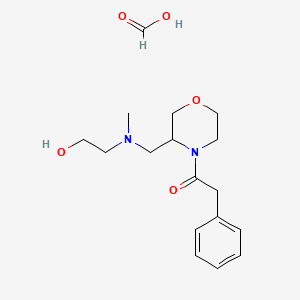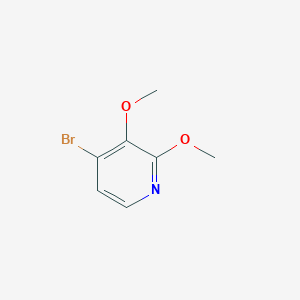![molecular formula C19H22FN3O2 B2706717 N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide CAS No. 1445239-29-1](/img/structure/B2706717.png)
N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a morpholine ring substituted with a benzyl group, an ethyl chain, and a fluoropyridine carboxamide moiety
Vorbereitungsmethoden
The synthesis of N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Ethyl Chain: The benzylated morpholine is reacted with an ethylating agent, such as ethyl bromide, to introduce the ethyl chain.
Formation of the Fluoropyridine Carboxamide: The final step involves the reaction of the ethylated benzylmorpholine with 2-fluoropyridine-4-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Analyse Chemischer Reaktionen
N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropyridine moiety, using nucleophiles such as amines or thiols. These reactions can lead to the formation of substituted derivatives with varying properties.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. It may serve as a tool for investigating biochemical pathways and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide can be compared with other similar compounds, such as:
N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-prop-2-enylsulfanylacetamide: This compound shares a similar morpholine and benzyl structure but differs in the presence of a prop-2-enylsulfanyl group instead of the fluoropyridine carboxamide moiety.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: This compound features a benzoylphenoxy and benzimidazole structure, highlighting the diversity of functional groups that can be incorporated into similar molecular frameworks.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14(22-19(24)16-7-8-21-18(20)11-16)17-13-23(9-10-25-17)12-15-5-3-2-4-6-15/h2-8,11,14,17H,9-10,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRNXDUFPODBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)CC2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2706634.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2706640.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2706642.png)
![2-[12-chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol](/img/structure/B2706643.png)
![Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate](/img/structure/B2706644.png)
![2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2706647.png)


![4-[2-(carboxymethanesulfinyl)acetamido]benzoic acid](/img/structure/B2706651.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide](/img/structure/B2706653.png)
![2-(isopropylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2706655.png)

